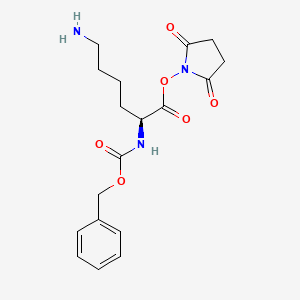
Na,N-epsilon-di-cbz-L-lysine N-hydroxysu ccinimide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Na,N-epsilon-di-cbz-L-lysine N-hydroxysuccinimide is a compound used primarily in the field of organic synthesis and biochemistry. It is known for its role in peptide synthesis, where it acts as a coupling reagent. The compound is characterized by the presence of carbobenzoxy (cbz) protecting groups on the lysine residue, which help in preventing unwanted side reactions during synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Na,N-epsilon-di-cbz-L-lysine N-hydroxysuccinimide typically involves the protection of the lysine amino group with carbobenzoxy (cbz) groups. The process begins with the reaction of L-lysine with carbobenzoxy chloride in the presence of a base to form Na,N-epsilon-di-cbz-L-lysine. This intermediate is then reacted with N-hydroxysuccinimide in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) to yield the final product .
Industrial Production Methods: Industrial production of Na,N-epsilon-di-cbz-L-lysine N-hydroxysuccinimide follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions: Na,N-epsilon-di-cbz-L-lysine N-hydroxysuccinimide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various derivatives, such as CBZ-L-oxylysine.
Reduction: Reduction reactions can convert the compound into different lysine derivatives.
Substitution: The cbz protecting groups can be substituted with other protecting groups or functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include L-amino acid oxidase and other enzymatic oxidants.
Reduction: Reducing agents like sodium borohydride or catalytic hydrogenation are used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols in the presence of a base.
Major Products: The major products formed from these reactions include various protected lysine derivatives, which are useful intermediates in peptide synthesis and other organic syntheses .
Scientific Research Applications
Na,N-epsilon-di-cbz-L-lysine N-hydroxysuccinimide has a wide range of applications in scientific research:
Chemistry: It is used as a coupling reagent in peptide synthesis, facilitating the formation of peptide bonds.
Biology: The compound is used in the modification of proteins and peptides, aiding in the study of protein structure and function.
Medicine: It is employed in the synthesis of peptide-based drugs and therapeutic agents.
Industry: The compound is used in the production of various biochemical reagents and intermediates
Mechanism of Action
The mechanism of action of Na,N-epsilon-di-cbz-L-lysine N-hydroxysuccinimide involves the activation of carboxyl groups, facilitating the formation of peptide bonds. The N-hydroxysuccinimide moiety acts as a leaving group, making the carboxyl group more reactive towards nucleophiles like amines. This results in the efficient coupling of amino acids to form peptides .
Comparison with Similar Compounds
N-epsilon-CBZ-L-lysine: Similar in structure but lacks the N-hydroxysuccinimide moiety.
N-epsilon-T-boc-L-lysine: Contains tert-butoxycarbonyl (boc) protecting groups instead of cbz
Uniqueness: Na,N-epsilon-di-cbz-L-lysine N-hydroxysuccinimide is unique due to its dual protecting groups and the presence of the N-hydroxysuccinimide moiety, which enhances its reactivity and utility in peptide synthesis. This makes it a valuable reagent in the synthesis of complex peptides and proteins .
Properties
Molecular Formula |
C18H23N3O6 |
|---|---|
Molecular Weight |
377.4 g/mol |
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) (2S)-6-amino-2-(phenylmethoxycarbonylamino)hexanoate |
InChI |
InChI=1S/C18H23N3O6/c19-11-5-4-8-14(17(24)27-21-15(22)9-10-16(21)23)20-18(25)26-12-13-6-2-1-3-7-13/h1-3,6-7,14H,4-5,8-12,19H2,(H,20,25)/t14-/m0/s1 |
InChI Key |
NJBVAHRKBNAVFV-AWEZNQCLSA-N |
Isomeric SMILES |
C1CC(=O)N(C1=O)OC(=O)[C@H](CCCCN)NC(=O)OCC2=CC=CC=C2 |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)C(CCCCN)NC(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(4-Methyl-1-naphthalenyl)methyl]benzoic Acid Hydrochloride](/img/structure/B13839037.png)
amine Hydrochloride](/img/structure/B13839039.png)
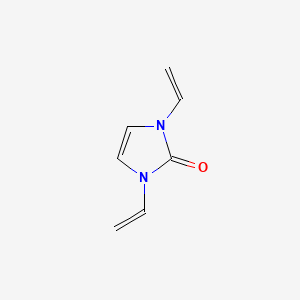
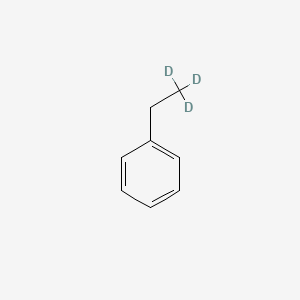

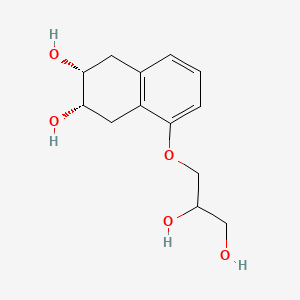
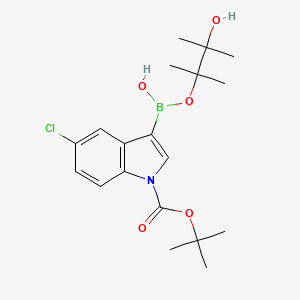
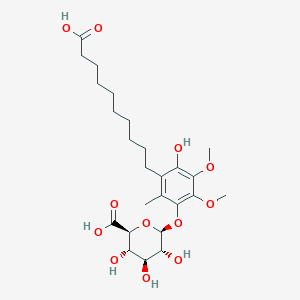
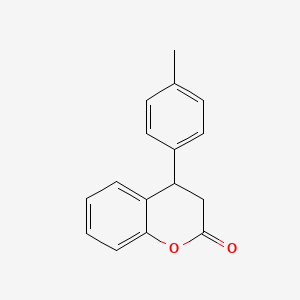
![3,3'-Azanediylbis(1-(3,5-dimethylphenoxy)propan-2-ol) Hydrochloride; Bis[3-(3,5-dimethylphenoxy)-2-hydroxypropyl]amine Hydrochloride](/img/structure/B13839059.png)
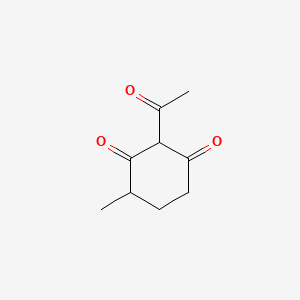

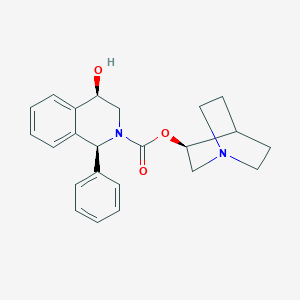
![[(14R,15R,37R,40R,58S,64S)-4,5,6,12,20,21,22,25,26,30,31,32,38,46,47,48,51,52-octadecahydroxy-9,17,35,43,55,61-hexaoxo-64-(3,4,5-trihydroxybenzoyl)oxy-2,10,13,16,28,36,39,42,56,62-decaoxaundecacyclo[35.15.6.514,27.111,15.03,8.018,23.029,34.040,57.044,49.050,54.024,60]tetrahexaconta-1(52),3,5,7,18,20,22,24,26,29,31,33,44,46,48,50,53,59-octadecaen-58-yl] 3,4,5-trihydroxybenzoate](/img/structure/B13839093.png)
